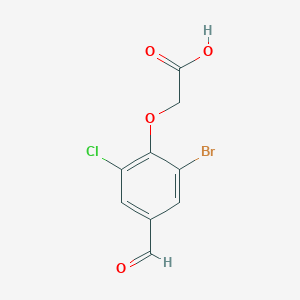

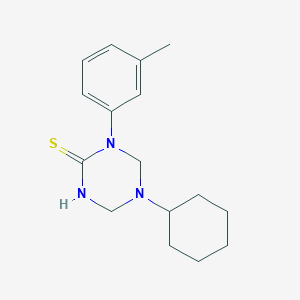

![molecular formula C17H21NO5 B5706059 diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)

diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate appears to be a derivative of isophthalic acid, a benzene dicarboxylic acid, which is often used in various chemical syntheses.

Synthesis Analysis

Formation of Related Compounds

The formation of diethyl 2-amino-1-cyclopentenylphosphonates, which are structurally similar, involves a two-step mechanism with an initial amine addition to a zwitterionic intermediate followed by cyclization and proton transfer (Al Quntar et al., 2007).

Microwave-Assisted Synthesis

A novel synthesis involving microwave-assisted synthesis of optically active polyamides derived from a similar compound, 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, indicates a potential method for synthesizing related compounds (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

Hydrothermal Synthesis and Structures

Research on similar compounds, such as 5-aminoisophthalic acid ligand bridged polymers, demonstrates the potential complexity and diversity of structures that can be obtained from isophthalic acid derivatives (Wu et al., 2002).

Investigation of Similar Structures

The molecular structure and vibrations of a similar compound, 5-[(3-methylphenyl) (phenyl) amino] isophthalic acid, were thoroughly investigated, suggesting methods that could be applied to the analysis of diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate (Sas et al., 2014).

Chemical Reactions and Properties

- Related Chemical Reactions: A study on the synthesis of diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoing a Friedel–Crafts-type ring closure to give cyclopent[cd]azulene derivative highlights a type of chemical reaction that might be relevant for diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate (Nakadate et al., 1977).

Physical Properties Analysis

- Structural Investigation of Similar Compounds: The structural investigation of diethyl 2,5-diaminoterephthalate in different forms provides insights into the physical properties of isophthalic acid derivatives (Mann et al., 1982).

Propiedades

IUPAC Name |

diethyl 5-(cyclobutanecarbonylamino)benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-3-22-16(20)12-8-13(17(21)23-4-2)10-14(9-12)18-15(19)11-6-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPBHZIDTOFADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2CCC2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 5-[(cyclobutylcarbonyl)amino]benzene-1,3-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)

![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)

![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)

![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)